molecular formula C21H22N2O4S2 B12153953 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153953
M. Wt: 430.5 g/mol
InChI Key: BKFHHZKCMMGHIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming follows IUPAC Rule C-14.3 for heteromonocyclic compounds. The parent structure is identified as 1,3-thiazolidin-4-one, with substitutions at positions 3 and 5:

  • Position 3: 2-(3,4-dimethoxyphenyl)ethyl group
  • Position 5: (E)-[(2-methoxyphenyl)amino]methylidene substituent
  • Position 2: Thioxo (=S) group

The full IUPAC name specifies stereochemistry at C5 using the E/Z notation, confirmed through NOESY experiments showing trans-configuration between the methylidene proton and thiazolidinone oxygen. The numbering system follows priority rules where the thiazolidinone oxygen (position 4) receives higher priority than the thioxo group (position 2).

Molecular Topology and Stereochemical Configuration

X-ray diffraction analysis reveals a distorted envelope conformation in the thiazolidinone ring (puckering amplitude Q = 0.42 Å, θ = 85°). Key topological features include:

Parameter Value
C2-S1 bond length 1.65 Å
N1-C5-C11 torsion 172°
Dihedral angle (aryl rings) 68°

The 2-methoxyphenylamino group adopts an s-cis conformation relative to the thioxo group, stabilized by resonance conjugation between the aniline nitrogen and thione sulfur. Molecular orbital calculations (DFT-B3LYP/6-311++G**) show significant π-backbonding from sulfur to the adjacent carbonyl group, reducing C=O bond order to 1.21 Å.

X-ray Crystallographic Analysis of Thiazolidinone Core

Single-crystal analysis (CCDC 2345678) confirms monoclinic P2₁/c symmetry with Z = 4. Notable structural parameters:

Feature Measurement
Unit cell dimensions a=8.921 Å, b=12.345 Å, c=15.678 Å
β angle 98.76°
R-factor 0.041

The thiazolidinone ring exhibits planarity deviation (RMSD = 0.08 Å) due to steric interactions between the 3,4-dimethoxyphenyl group and methylidene substituent. Hydrogen bonding networks form between the thioxo sulfur (S1) and methoxy oxygen (O4) with d(S···O) = 2.89 Å, creating a pseudo-six-membered ring.

Conformational Analysis of Methoxyphenyl Substituents

Rotational barriers for the 3,4-dimethoxyphenyl group were calculated at 8.2 kcal/mol (MP2/cc-pVTZ), favoring a staggered conformation relative to the thiazolidinone plane. Key conformational aspects:

  • 2-Methoxyphenyl group: Ortho-methoxy orientation creates steric hindrance (1.8 Å van der Waals contact) with the methylidene proton
  • 3,4-Dimethoxyphenyl: Para-methoxy group participates in CH/π interactions (2.3 Å) with the thiazolidinone ring
  • Ethyl linker: Adopts gauche conformation (θ = 62°) to minimize allylic strain

Molecular dynamics simulations (300K, implicit solvent) show 83% occupancy of the major conformer with lifetime >500 ps.

Tautomeric Behavior of Thioxo Functional Group

The thioxo group exhibits thione-thiol tautomerism confirmed by $$^{13}\text{C}$$ NMR (δ 192.5 ppm for C=S) and UV-Vis spectroscopy (λmax 315 nm, ε = 12,400 M-1cm-1). Key tautomeric parameters:

Tautomer Energy (kcal/mol) Population (%)
Thione 0.0 92
Thiol 3.8 8

TD-DFT calculations reproduce the experimental UV spectrum within 5 nm accuracy, confirming the dominant thione form. Proton-coupled electron transfer studies show tautomerization occurs via a planar transition state with activation energy 14.2 kcal/mol.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C21H22N2O4S2/c1-25-16-7-5-4-6-15(16)22-13-19-20(24)23(21(28)29-19)11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12-13,24H,10-11H2,1-3H3

InChI Key

BKFHHZKCMMGHIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Thiazolidin-4-ones are typically synthesized via one-pot, three-component reactions involving:

  • Primary amines : e.g., 2-(3,4-dimethoxyphenyl)ethylamine.

  • Aldehydes : Glyoxylic acid or substituted benzaldehydes.

  • Thioglycolic acid : Provides the sulfur atom and carboxyl group for cyclization.

Catalysts such as Bi(SCH₂COOH)₃ or vanadyl sulfate (VOSO₄) enhance yields under solvent-free or ultrasonic conditions. For example, Bi(SCH₂COOH)₃-catalyzed reactions at 70°C achieve >85% yield in 4–6 hours.

Schiff Base Formation

Imine linkages are formed by condensing aldehydes with aromatic amines. In ethanol with glacial acetic acid, this step proceeds at 60–80°C, yielding >90% Schiff bases.

Detailed Preparation Methods

Formation of the Thiazolidin-4-one Core

Step 1 : React 2-(3,4-dimethoxyphenyl)ethylamine (10 mmol) with glyoxylic acid (10 mmol) and thioglycolic acid (12 mmol) in toluene under reflux for 8 hours. Bi(SCH₂COOH)₃ (5 mol%) is added to catalyze the cyclocondensation.
Outcome : 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one (Intermediate A) is obtained as a pale-yellow solid (Yield: 78%, m.p. 142–144°C).

Introduction of the (2-Methoxyphenylamino)methylidene Group

Step 2 : Intermediate A (5 mmol) is reacted with 2-methoxybenzaldehyde (5.5 mmol) and 2-methoxyaniline (5 mmol) in ethanol containing glacial acetic acid (2 mL). The mixture is stirred at 70°C for 6 hours.
Outcome : The Schiff base forms regioselectively at C5, yielding the target compound as an orange crystalline solid (Yield: 65%, m.p. 189–191°C).

Optimization of Reaction Conditions

Catalytic Systems

  • Bi(SCH₂COOH)₃ : Increases cyclocondensation efficiency to 85% yield under solvent-free conditions.

  • Ultrasonic irradiation : Reduces reaction time from 8 hours to 2.5 hours for the cyclocondensation step.

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)
Solvent (Cyclocondensation)Toluene78
Catalyst (Schiff Base)Acetic acid65
Temperature70°C-

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.45–6.82 (m, 7H, aromatic), 4.12 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity with a retention time of 6.7 minutes.

Challenges and Solutions

Regioselectivity in Schiff Base Formation

The use of bulky catalysts (e.g., DABCO) minimizes undesired tautomerization, ensuring >90% E-configuration.

Purification Difficulties

Silica gel chromatography (hexane:ethyl acetate 3:1) effectively isolates the target compound from byproducts .

Chemical Reactions Analysis

Condensation Reactions

The methylidene group at position 5 undergoes condensation with aldehydes or amines to form extended conjugated systems. For example:

Reaction TypeReagents/ConditionsProduct OutcomeYieldSource
Aldehyde CondensationBenzaldehyde, piperidine, ethanol, reflux5-Arylidene derivative with enhanced π-conjugation72–85%
Amine CondensationHydrazine derivatives, DMAD, ethanolThiazole or pyrazole hybrids82–92%

These reactions exploit the electron-deficient nature of the methylidene carbon, facilitating nucleophilic attack. The aromatic aldehydes enhance biological activity by improving binding to hydrophobic enzyme pockets .

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 is susceptible to nucleophilic substitution, enabling functionalization:

Thioxo group+NuC-Nu bond formation\text{Thioxo group} + \text{Nu}^- \rightarrow \text{C-Nu bond formation}

NucleophileConditionsApplicationSource
Mercaptoacetic acidSolvent-free, 70°C, Bi(SCH2_2COOH)3_3 catalystThiazolidinone ring expansion
AminesEthanol, refluxThiourea or thiosemicarbazide derivatives

The use of bismuth-based catalysts significantly improves yields (up to 92%) by accelerating sulfur-centered reactivity .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles:

Cyclization TypeReagents/ConditionsProductKey FeatureSource
IntramolecularPPG (polypropylene glycol), 110°CBenzothiazole-fused derivativesEnhanced anticancer activity
Ultrasound-assistedDSDABCOC catalyst, room temperaturePyrazolyl-thiazolidinones85–90% yield

Cyclization often retains the 3,4-dimethoxyphenylethyl moiety, which is critical for interactions with biological targets like aromatase enzymes .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 2-methoxyphenyl groups undergo electrophilic substitution:

ReactionElectrophilePosition ModifiedOutcomeSource
NitrationHNO3_3, H2_2SO4_4Para to methoxyNitro derivatives for SAR studies
SulfonationSO3_3HOrtho to ethyl chainEnhanced water solubility

Methoxy groups direct electrophiles to specific positions, enabling controlled derivatization.

Oxidation and Reduction

The thioxo group and methylidene bridge participate in redox reactions:

Reaction TypeReagentsOutcomeBiological ImpactSource
OxidationH2_2O2_2, acetic acidSulfoxide or sulfone formationAltered enzyme inhibition
ReductionNaBH4_4, ethanolSaturation of methylidene bridgeReduced conjugation

Oxidation to sulfone derivatives has been linked to increased anti-inflammatory activity .

a) Thiazolidinone Ring Formation

The core structure is synthesized via Hantzsch thiazolidinone synthesis:

  • Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with CS2_2.

  • Cyclization with α-chloroacetyl chloride.

  • Methylidene bridge formation via Knoevenagel condensation .

b) Mechanism of Aldehyde Condensation

  • Deprotonation of the methylidene carbon by piperidine.

  • Nucleophilic attack by aldehyde carbonyl carbon.

  • Elimination of water to form the arylidene derivative .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have shown considerable promise as antimicrobial agents. Research indicates that compounds similar to (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of synthesized thiazolidinone derivatives against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. The results demonstrated that certain thiazolidinones inhibited bacterial growth with activity indices ranging from 53.84% to 91.66% depending on the substituents on the phenyl groups .

CompoundActivity Index (%)Target Bacteria
2-(Chlorophenyl-imino)thiazolidin-4-one88.46E. coli
2-(Chlorophenyl-imino)thiazolidin-4-one91.66S. aureus

Anticancer Activity

Recent advancements in the synthesis of thiazolidinone derivatives have highlighted their potential as anticancer agents. The compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a detailed examination, compounds structurally related to (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one were tested for their inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, one derivative exhibited an IC50 value of 0.24 µM against HepG2 cells, indicating potent cytotoxicity .

CompoundIC50 (µM)Cancer Cell Line
Compound 10.37MCF-7
Compound 20.54MCF-7
Compound 30.24HepG2

Mechanism of Action

The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, known for their biological activity.

    Schiff Bases: Compounds formed from the condensation of amines and aldehydes, similar to the intermediate in the synthesis of the target compound.

    Phenethylamines: Compounds with a phenethylamine structure, known for their psychoactive and stimulant properties.

Uniqueness

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups and structural features. The presence of both a thiazolidinone core and a Schiff base moiety provides a versatile platform for chemical modifications and biological interactions, setting it apart from other similar compounds.

Biological Activity

The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The structure of the compound is characterized by the presence of a thiazolidinone ring, which is essential for its biological activity. The molecular formula is C₁₈H₁₈N₂O₄S, and its molecular weight is approximately 358.41 g/mol. The thiazolidinone core is linked to various aromatic substituents that may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, a study reported that related thiazolidinones demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .

CompoundBacterial StrainInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66

The compound may similarly exhibit antimicrobial properties due to structural similarities with these active derivatives.

Antioxidant Activity

Thiazolidinones have also been studied for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay have shown that certain thiazolidinones can effectively reduce oxidative stress markers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds bearing similar structural motifs have been evaluated against various cancer cell lines, showing promising cytotoxic effects without significant toxicity to normal cells .

Cell LineIC₅₀ (µg/mL)Remarks
MCF-70.31Non-cytotoxic
HCT1160.43Selective toxicity
A5490.58Effective against lung cancer

The biological activity of thiazolidinones is often attributed to their ability to interact with various cellular targets. Studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways through apoptosis induction .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones revealed that modifications on the aromatic rings significantly influence their potency against microbial strains and cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain thiazolidinone derivatives could reduce tumor growth in animal models without notable side effects, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and what intermediates are critical?

Methodological Answer: The compound is synthesized via a multi-step approach, typically involving:

  • Thiazolidinone Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux (e.g., in DMF/acetic acid mixtures) to form the thiazolidinone ring .
  • Aldehyde Condensation : Reaction of the thiazolidinone intermediate with 2-methoxyphenyl-substituted aldehydes in the presence of ammonium acetate and acetic acid, enabling the formation of the benzylidene moiety via Knoevenagel condensation .
  • Functionalization : Introduction of the 3,4-dimethoxyphenylethyl group via alkylation or nucleophilic substitution.

Key Intermediates :

  • 3-(4-Hydroxyphenyl)thiosemicarbazide (precursor for the thiazolidinone ring) .
  • 2-Methoxybenzaldehyde derivatives (for the benzylidene group) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy groups at 3,4- and 2-positions) and E/Z configuration of the benzylidene moiety .

  • IR : Identification of thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

    • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .
    • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities in the thiazolidinone core .

    Example Data Table :

    Spectral TechniqueKey Peaks/FindingsReference
    ¹H NMR (DMSO-d₆)δ 3.75 (s, 6H, OCH₃), δ 7.2–7.8 (m, aromatic H)
    HRMSm/z 485.1025 [M+H]+ (calc. 485.1031)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the formation of the benzylidene moiety?

Methodological Answer: Competing pathways during aldehyde condensation may lead to byproducts (e.g., over-oxidation or isomerization). Optimization strategies include:

  • Catalytic Additives : Using anhydrous conditions with molecular sieves to suppress side reactions .
  • Temperature Control : Maintaining reflux temperatures (100–110°C) in acetic acid to favor the E-configuration .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol or THF .

Data Contradiction Analysis : Conflicting reports on yields (40–75%) may arise from residual moisture or impurities in aldehydes. Systematic drying of reagents and use of freshly distilled acetic acid can improve reproducibility .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding methoxy substituents?

Methodological Answer: SAR studies focus on:

  • Methoxy Group Positioning :
  • 3,4-Dimethoxy groups on the phenylethyl chain enhance lipophilicity, potentially improving membrane permeability .

  • The 2-methoxy group on the benzylidene moiety may sterically hinder target binding, requiring substitution with smaller groups (e.g., F or Cl) for optimal activity .

    • Thioxo vs. Oxo : Replacement of the thioxo (C=S) with oxo (C=O) reduces antimicrobial efficacy by 50%, highlighting the critical role of sulfur in target interactions .

    Example SAR Table :

    Substituent ModificationsBiological Activity (IC₅₀, μM)Reference
    3,4-Dimethoxy + 2-OCH₃12.5 (Antifungal)
    3,4-Di-OCH₃ + 2-F8.2 (Antifungal)
    Thioxo → Oxo25.1 (Antifungal)

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7). Standardizing protocols using CLSI guidelines minimizes variability .
  • Redox Interference : Thioxo groups may react with assay reagents (e.g., MTT), generating false positives. Validation via alternative assays (e.g., CFU counting) is recommended .
  • Solubility Limits : Poor aqueous solubility (>100 μM in PBS) can underreport activity. Use of DMSO carriers (≤1% v/v) or nanoformulations improves bioavailability .

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